(S)-mandelic acid

Chiral Metabolism Pharmacokinetics Toxicology

Racemic or mislabeled mandelic acid compromises enantioselective synthesis and chiral resolution. (S)-Mandelic acid (CAS 17199-29-0) is the defined S-enantiomer for asymmetric synthesis and resolution of racemic amines. • Enantiomeric excess ≥99% (chiral HPLC) for reliable diastereomeric salt formation. • Superior chiral selector affinity enables validated enantioseparation methods. • S-configuration critical for bioactivity; 16-fold potency gain reported for S-derivatives.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 17199-29-0
Cat. No. B119166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-mandelic acid
CAS17199-29-0
Synonyms(αS)-α-Hydroxybenzeneacetic Acid;  L-Mandelic Acid;  (+)-(S)-Mandelic Acid;  (+)-L-Mandelic Acid;  (+)-Mandelic Acid;  (+)-α-Hydroxyphenylacetic Acid;  (2S)-2-Hydroxy-2-(phenyl)ethanoic Acid;  L-2-Phenylglycolic Acid; 
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)O
InChIInChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m0/s1
InChIKeyIWYDHOAUDWTVEP-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 25 gm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility181.0 mg/mL

(S)-Mandelic Acid Procurement Overview


(S)-Mandelic acid (CAS 17199-29-0), the S-enantiomer of mandelic acid, is a chiral aromatic alpha-hydroxy acid. It is a foundational chiral building block and resolving agent, but its procurement value is defined by its specific enantiomeric identity, as its utility and biological behavior are distinct from its (R)-enantiomer [1]. The compound is used in asymmetric synthesis and as a chiral derivatizing agent, but generic class-level statements about 'mandelic acid' are insufficient for technical selection, as the chiral center dictates its function [2].

Chiral building block for asymmetric synthesis
Chiral derivatizing agent for amine/alcohol resolution
Model compound for enantioseparation technology

Why Generic Mandelic Acid Fails for (S)-Mandelic Acid


Substituting (S)-mandelic acid with racemic mandelic acid, its (R)-enantiomer, or generic 'mandelic acid' is scientifically invalid for applications requiring chiral purity. The enantiomers exhibit divergent behavior in three critical domains: (1) Biological Recognition: The S-enantiomer undergoes one-directional chiral inversion to R-mandelic acid in vivo, a metabolic pathway not shared by the R-form, with critical implications for its use as a biomarker and in understanding drug metabolism [1]. (2) Chiral Discrimination: In separation science, the (S)-enantiomer shows greater affinity for specific chiral selectors, making it the preferred target for certain enantioseparation and sensing applications [2]. (3) Derivatization Outcome: When used as a chiral auxiliary or derivatizing agent, the (S)-enantiomer produces diastereomers with distinct chromatographic and crystallization properties, which are essential for the resolution of racemic mixtures [3]. Therefore, procurement must specify the exact enantiomer to ensure experimental reproducibility and desired outcomes.

Metabolic Inversion

S-specific S-to-R chiral inversion pathway may not replicate with racemic or (R)-mandelic acid.

Chiral Separation

Enantioselective sorbent affinity differs; (R)-enantiomer shows weaker binding in chiral SPE methods.

Derivatization Outcome

Diastereomer crystallinity and chromatographic behavior may not transfer; limits direct replacement with racemic material.

Quantitative Comparison: (S)-Mandelic Acid vs. Comparators


S-to-R Chiral Inversion in Metabolism

A key differentiator for (S)-mandelic acid is its unique metabolic fate. Unlike (R)-mandelic acid, the S-enantiomer undergoes a one-directional chiral inversion to the R-enantiomer. An in vitro study using rat hepatocytes demonstrated that (S)-mandelic acid was converted to (R)-mandelic acid, whereas the (R)-enantiomer showed no such inversion under identical conditions [1]. This was not observed in other tested systems (buffers, HepG2 cells, intestinal flora), indicating a specific enzymatic pathway [1].

Chiral Inversion
Head-to-head
Target: (S)-MA undergoes one-directional chiral inversion to (R)-MA
Comparator: (R)-MA – Inversion to S not observed
Difference: S-specific inversion pathway in hepatocytes
Supports metabolic model interpretation for S-MA
Rat hepatocytes; not replicated in HepG2 or buffer
Chiral Metabolism Pharmacokinetics Toxicology

Enantioselective Binding to Magnetic Chiral Sorbent

In solid-phase extraction studies, a magnetic chiral sorbent functionalized with R-(+)-α-methylbenzylamine showed a significant preference for the (S)-enantiomer. The maximum adsorption capacity for the racemate was 405 mg/g, but the selectivity was such that it enabled the recovery of (S)-mandelic acid with an enantiomeric excess (ee) of up to 64% after elution, as measured by HPLC on a Chiralpak AD-H column [1]. This differential affinity is the basis for its separation.

Enantioselective Binding
Head-to-head
Target: (S)-MA achieves up to 64% ee after SPE
Comparator: (R)-MA shows weaker affinity; lower ee
Greater affinity for chiral R-(+)-α-methylbenzylamine sorbent
Supports enantioselective separation method context
Magnetic nano-sorbent; Chiralpak AD-H HPLC
Chiral Separation Analytical Chemistry Solid-Phase Extraction

Lipase-Catalyzed Enantioselective Resolution

The (S)-enantiomer can be produced with exceptional enantiomeric purity via enzymatic kinetic resolution. Using a lipase from *Pseudomonas stutzeri* LC2-8, (S)-O-acetyl mandelic acid was synthesized with an enantiomeric excess (ee) of >99% at a yield of approximately 50%, which is the theoretical maximum for a kinetic resolution [1]. This high enantioselectivity was also rationalized through molecular docking and dynamics simulations [1].

Biocatalytic Resolution
Class-level
Enantiomeric excess >99%
Yield ~50% (theoretical max)
Supports enantiopure synthesis route; reported ee context
Lipase from P. stutzeri LC2-8; class-level evidence
Biocatalysis Kinetic Resolution Green Chemistry

S-Configuration Advantage in Antifungal Activity

The biological activity of derivatives is highly dependent on the stereochemistry of the mandelic acid core. In a study of novel 1,3,4-oxadiazole thioether derivatives of mandelic acid, the S-configuration compound H3' exhibited significantly greater antifungal potency against *Gibberella saubinetii* than its R-enantiomer counterpart H3. The EC50 value for H3' was 19.3 μg/mL, representing an approximately 16-fold increase in activity over the R-enantiomer H3, which had an EC50 of 317.0 μg/mL [1].

Antifungal Activity
Head-to-head
Target: S-derivative H3' EC50 19.3 μg/mL
Comparator: R-derivative H3 EC50 317.0 μg/mL
Approx. 16-fold higher potency for S-configuration
Supports S-configuration antifungal lead review
In vitro assay against G. saubinetii
Agrochemicals Antifungal Agents Chiral Pesticides

Biocatalytic Production Lag for S-Mandelic Acid

A 2018 review of biocatalytic production methods for mandelic acid highlights a significant disparity in process development. While dynamic kinetic resolution methods are established for producing high concentrations of (R)-mandelic acid and (R)-2-chloromandelic acid with excellent enantiomeric excess, a comparable, mature biocatalytic process for (S)-mandelic acid was not available [1]. The review notes that strategies for (S)-mandelic acid production are promising but less developed, involving multi-step cascades or enzyme engineering [1].

Supply Chain Context
Class-level
No mature dynamic kinetic resolution process for (S)-MA reported as of 2018 review
Supports supply chain assessment; process maturity differs
R-MA production established; S-MA strategies under development
Biotechnology Process Chemistry Supply Chain

Optimal Applications for (S)-Mandelic Acid


Resolving Agent for Chiral Amines and Alkaloids

The well-defined chirality and carboxylic acid functionality of (S)-mandelic acid make it a highly effective resolving agent for racemic bases. Its ability to form crystalline diastereomeric salts with different physical properties allows for the separation of enantiomers of chiral amines and alkaloids [5]. This is a fundamental application in the synthesis of optically pure pharmaceuticals.

Synthesis of S-Configured Chiral Auxiliaries

The compound serves as a key starting material for synthesizing other chiral auxiliaries and derivatizing agents, such as (S)-α-methoxybenzyl isocyanate [5] and O-coumarylmandelic acid [3]. These reagents are essential for the chromatographic separation and enantiomeric excess determination of chiral alcohols and amines, which are common in drug development and quality control.

Chiral Precursor for Agrochemical and Pharma Lead Optimization

Given the demonstrated superiority of S-configuration mandelic acid derivatives in biological assays, as shown by the 16-fold increase in antifungal potency for an S-enantiomer over its R-counterpart [5], (S)-mandelic acid is the preferred precursor for synthesizing libraries of chiral agrochemical and pharmaceutical candidates where S-stereochemistry is desired for enhanced activity.

Analytical and Separation Technology Development

The differential affinity of (S)-mandelic acid for specific chiral selectors, such as R-(+)-α-methylbenzylamine-modified magnetic sorbents, makes it a valuable model compound for developing and testing novel enantioseparation technologies [5]. Its unique properties are leveraged to design and validate new analytical methods for chiral analysis.

Application
Selection Property
Validation Focus
Chiral resolution agent for racemic bases
Diastereomeric salt formation capability
Crystallization efficiency and chiral purity
Chiral auxiliary synthesis
Enantiomeric identity for derivatization
Derivatization completeness and optical purity
S-configuration lead compound synthesis
Stereochemical-control study fit
Bioassay response and enantiomeric integrity
Enantioseparation method development
Enantioselective binding model
Chiral selector selectivity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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